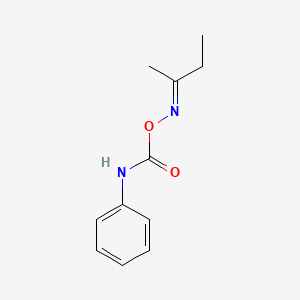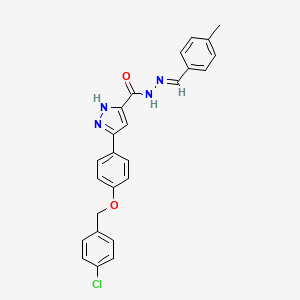
2-Butanone, O-(phenylcarbamoyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “{[({[(E)-1-methylpropylidene]amino}oxy)carbonyl]amino}benzene” is an organic molecule characterized by the presence of an aromatic benzene ring substituted with a complex functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “{[({[(E)-1-methylpropylidene]amino}oxy)carbonyl]amino}benzene” typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the formation of the oxime derivative through the reaction of an aldehyde or ketone with hydroxylamine. This is followed by the introduction of the carbamate group through a reaction with an isocyanate. The final step involves the coupling of the intermediate with an aromatic amine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxime and carbamate functional groups. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the oxime group, converting it to an amine. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization. Halogenation and nitration are common examples.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), controlled temperature.
Major Products Formed
Oxidation: Formation of N-oxides or nitroso derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, “{[({[(E)-1-methylpropylidene]amino}oxy)carbonyl]amino}benzene” serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure may interact with biological targets, leading to the development of new therapeutic agents. Research has shown its potential in the modulation of enzyme activity and receptor binding.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer synthesis.
Mecanismo De Acción
The mechanism of action of “{[({[(E)-1-methylpropylidene]amino}oxy)carbonyl]amino}benzene” involves its interaction with specific molecular targets. The oxime and carbamate groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The aromatic ring provides a hydrophobic interaction surface, enhancing its binding affinity to biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- {[({[(E)-1-methylpropylidene]amino}oxy)carbonyl]amino}toluene
- {[({[(E)-1-methylpropylidene]amino}oxy)carbonyl]amino}phenol
- {[({[(E)-1-methylpropylidene]amino}oxy)carbonyl]amino}aniline
Uniqueness
Compared to similar compounds, “{[({[(E)-1-methylpropylidene]amino}oxy)carbonyl]amino}benzene” exhibits unique reactivity due to the presence of both oxime and carbamate functional groups. This dual functionality allows for a broader range of chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
2911-46-8 |
|---|---|
Fórmula molecular |
C11H14N2O2 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
[(E)-butan-2-ylideneamino] N-phenylcarbamate |
InChI |
InChI=1S/C11H14N2O2/c1-3-9(2)13-15-11(14)12-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,12,14)/b13-9+ |
Clave InChI |
VHHGDSIALNQNQD-UKTHLTGXSA-N |
SMILES isomérico |
CC/C(=N/OC(=O)NC1=CC=CC=C1)/C |
SMILES canónico |
CCC(=NOC(=O)NC1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12016498.png)
![N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12016502.png)
![[4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12016509.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12016515.png)
![1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016535.png)



![(5E)-5-(2-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016564.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12016566.png)
![N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016570.png)
![2-Methoxyethyl 7-methyl-3-oxo-2-(4-(pentyloxy)benzylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12016580.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016590.png)
